molecular formula C15H29ClN2O3Si B1671004 N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE CAS No. 42965-91-3

N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE

Cat. No.: B1671004
CAS No.: 42965-91-3
M. Wt: 348.94 g/mol
InChI Key: HOSQZKZVJBFALN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE typically involves the reaction of benzylamine with 3-(trimethoxysilyl)propylamine in the presence of ethylenediamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-BENZYL-N’-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE involves its ability to form strong covalent bonds with various substrates. This property makes it an effective coupling agent in surface modification reactions. The compound interacts with molecular targets through its silane and amine functional groups, facilitating the formation of stable complexes .

Properties

CAS No.

42965-91-3

Molecular Formula

C15H29ClN2O3Si

Molecular Weight

348.94 g/mol

IUPAC Name

N'-benzyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C15H28N2O3Si.ClH/c1-18-21(19-2,20-3)13-7-10-16-11-12-17-14-15-8-5-4-6-9-15;/h4-6,8-9,16-17H,7,10-14H2,1-3H3;1H

InChI Key

HOSQZKZVJBFALN-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC.Cl

Canonical SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC.Cl

Appearance

Solid powder

42965-91-3

physical_description

Liquid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dynasylan 1161;  Y 9138.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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